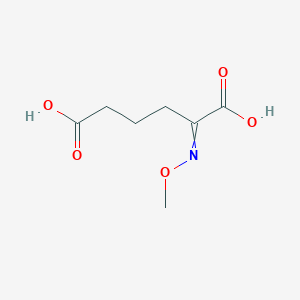
1,1,2,2-Tetrachloroethane-1-peroxol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2-Tetrachloroethane-1-peroxol is an organic compound characterized by the presence of four chlorine atoms and a peroxide group attached to an ethane backbone
Vorbereitungsmethoden
The synthesis of 1,1,2,2-Tetrachloroethane-1-peroxol typically involves the chlorination of ethane followed by the introduction of a peroxide group. The reaction conditions for this synthesis often require the presence of a catalyst and controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale chlorination processes followed by purification steps to isolate the compound.
Analyse Chemischer Reaktionen
1,1,2,2-Tetrachloroethane-1-peroxol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert it to less chlorinated derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,1,2,2-Tetrachloroethane-1-peroxol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on human health.
Industry: It is used in the production of other chemicals and as a solvent in industrial processes.
Wirkmechanismus
The mechanism of action of 1,1,2,2-Tetrachloroethane-1-peroxol involves its interaction with molecular targets in biological systems. The peroxide group can generate reactive oxygen species, leading to oxidative stress and potential cellular damage. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling.
Vergleich Mit ähnlichen Verbindungen
1,1,2,2-Tetrachloroethane-1-peroxol can be compared with other chlorinated ethanes and peroxides:
1,1,2,2-Tetrachloroethane: Similar in structure but lacks the peroxide group, making it less reactive in oxidation reactions.
1,1,1,2-Tetrachloroethane: Differing in the position of chlorine atoms, leading to different chemical properties.
Peroxides: Compounds like hydrogen peroxide share the peroxide group but differ in their overall structure and reactivity.
Eigenschaften
CAS-Nummer |
832733-27-4 |
|---|---|
Molekularformel |
C2H2Cl4O2 |
Molekulargewicht |
199.8 g/mol |
IUPAC-Name |
1,1,2,2-tetrachloro-1-hydroperoxyethane |
InChI |
InChI=1S/C2H2Cl4O2/c3-1(4)2(5,6)8-7/h1,7H |
InChI-Schlüssel |
SWNDCAXLXSSRFN-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(OO)(Cl)Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


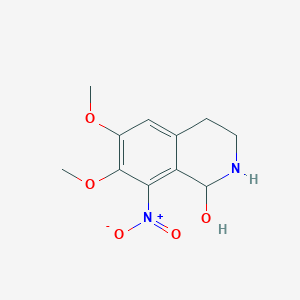
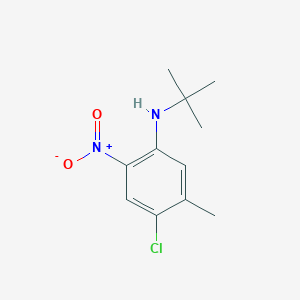
![6-(1,3-Benzothiazol-2(3H)-ylidene)-4-[(4,6-dimethylpyrimidin-2-yl)amino]cyclohexa-2,4-dien-1-one](/img/structure/B14202220.png)
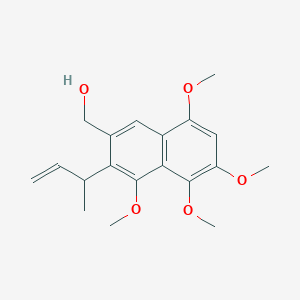
![Methanone, (2-methylphenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14202239.png)
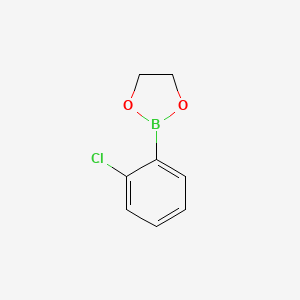

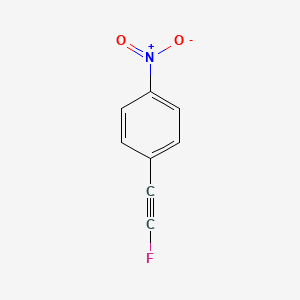
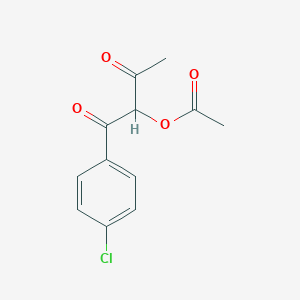
![N-[2-Chloro-4-(trifluoromethyl)phenyl]-5-methylfuran-2-sulfonamide](/img/structure/B14202273.png)
![Bis[4,5-bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]butanedinitrile](/img/structure/B14202275.png)
![Benzoic acid, 4-[[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl]-, methyl ester](/img/structure/B14202290.png)
![2',3'-Dimethoxy[1,1'-biphenyl]-2-ol](/img/structure/B14202300.png)
